2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573131
InChI: InChI=1S/C6H9F2N3/c7-6(8)5-1-3-11(10-5)4-2-9/h1,3,6H,2,4,9H2
SMILES: C1=CN(N=C1C(F)F)CCN
Molecular Formula: C6H9F2N3
Molecular Weight: 161.15 g/mol

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine

CAS No.:

Cat. No.: VC13573131

Molecular Formula: C6H9F2N3

Molecular Weight: 161.15 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine -

Specification

Molecular Formula C6H9F2N3
Molecular Weight 161.15 g/mol
IUPAC Name 2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine
Standard InChI InChI=1S/C6H9F2N3/c7-6(8)5-1-3-11(10-5)4-2-9/h1,3,6H,2,4,9H2
Standard InChI Key BYZNKJMDYSNJBH-UHFFFAOYSA-N
SMILES C1=CN(N=C1C(F)F)CCN
Canonical SMILES C1=CN(N=C1C(F)F)CCN

Introduction

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a synthetic organic compound that features a pyrazole ring with a difluoromethyl substituent and an ethanamine side chain. This compound is of significant interest in various scientific domains, particularly in medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities.

Synthesis

The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves several chemical pathways. The process primarily involves difluoroacetic acid and hydrazine to form the pyrazole component, followed by alkylation with ethanamine derivatives.

Applications and Biological Activities

This compound is of interest in medicinal chemistry due to its potential biological activities. The difluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. This interaction is crucial in applications where enzyme inhibition is desired for therapeutic effects.

Comparison with Similar Compounds

Other compounds in the pyrazole family, such as 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine, have been studied extensively. These compounds are available commercially and have been used in various chemical syntheses . The presence of a trifluoromethyl group instead of a difluoromethyl group can alter the compound's reactivity and biological activity.

Comparison Table:

CompoundMolecular FormulaMolecular WeightIUPAC Name
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amineC6H10F2N3197.61 g/mol2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine; hydrochloride
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amineC6H8F3N3215.15 g/mol2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator